molecular formula C11H18N4O3S2 B2515624 Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 866042-05-9

Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No. B2515624
CAS RN: 866042-05-9
M. Wt: 318.41
InChI Key: WFTXOCGOMHNWKU-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, is a derivative of thiazole, which is a heterocyclic compound that has garnered attention due to its potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, crystal structure, and pharmacological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives is well-documented in the provided papers. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate is reacted with various arylidinemalononitrile derivatives to produce a range of compounds, including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives . These reactions typically occur in ethanol/triethylamine (EtOH/TEA) solution at room temperature, indicating a relatively mild and convenient synthetic route. Additionally, the amino-imino derivative is used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing the versatility of thiazole compounds in chemical synthesis .

Molecular Structure Analysis

The crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined using X-ray crystallography . This compound crystallizes in the monoclinic system with specific cell parameters and exhibits a non-planar molecular structure. The stability of the crystal structure is significantly enhanced by intra- and intermolecular hydrogen bonds . This information is crucial as it provides a basis for understanding the molecular geometry and potential interaction sites of similar thiazole derivatives.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis of related compounds involves interactions with electrophilic reagents, which could suggest possible reactivity patterns for the compound of interest . The reactivity of thiazole derivatives is an important aspect of their chemical behavior and potential applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the pharmacological activities of similar compounds are discussed. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates exhibit significant anti-inflammatory, analgesic, and antioxidant activities . The presence of halogen substitution on the aryl amino group enhances these activities, and molecular docking studies correlate the anti-inflammatory activity with binding modes in cyclooxygenase-2 (COX-2) . These findings suggest that the physical and chemical properties of thiazole derivatives are closely linked to their biological activities.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study highlighted the synthesis and pharmacological evaluation of BPTES analogs, compounds related to Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model, presenting a potential therapeutic approach for cancer treatment (Shukla et al., 2012).

Anticonvulsant and Antiproliferative Potential

Another study focused on the synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives, which were investigated for their anticonvulsant and antiproliferative properties. This research suggests that compounds structurally related to this compound could serve as a promising scaffold for developing multi-targeted pharmacological agents (Sych et al., 2016).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives has identified compounds with sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential of this compound analogs in developing new antimicrobial agents (Sych et al., 2019).

Synthesis of Molecular Diversity

The design and synthesis of 2,5-disubstituted 1,3,4-thiadiazoles highlight the capacity for generating molecular diversity through the variation of substituents, which can be pivotal for the discovery of novel pharmacologically active compounds. This research underlines the chemical versatility of 1,3,4-thiadiazol scaffolds and their potential applications in drug discovery (Sych, Perekhoda, Tsapko, 2016).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-[[5-(butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-3-5-6-12-9(17)13-10-14-15-11(20-10)19-7-8(16)18-4-2/h3-7H2,1-2H3,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTXOCGOMHNWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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